molecular formula C34H34N4O9S B2662337 6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide CAS No. 688061-42-9

6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide

Cat. No.: B2662337
CAS No.: 688061-42-9
M. Wt: 674.73
InChI Key: VRXCSZKUKMOAPU-UHFFFAOYSA-N
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Description

The compound “6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide” is a complex organic molecule that features multiple functional groups, including benzodioxole, carbamoyl, sulfanyl, and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Carbamoyl Group: This step may involve the reaction of an amine with an isocyanate or carbamoyl chloride.

    Sulfanyl Group Addition:

    Quinazolinone Formation: This can be synthesized via the condensation of anthranilic acid derivatives with formamide or similar reagents.

    Final Assembly: The final steps would involve coupling the intermediate products through amide bond formation and other necessary reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzodioxole and quinazolinone rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate, given its multiple functional groups that could interact with biological targets.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]hexanamide: This compound itself.

    Other Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can lead to diverse chemical reactivity and potential applications. Its structure allows for interactions with various biological targets, making it a versatile candidate for research and development.

Properties

IUPAC Name

6-[6-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O9S/c1-2-30(32(40)36-21-8-10-25-27(13-21)45-18-43-25)48-34-37-23-15-29-28(46-19-47-29)14-22(23)33(41)38(34)11-5-3-4-6-31(39)35-16-20-7-9-24-26(12-20)44-17-42-24/h7-10,12-15,30H,2-6,11,16-19H2,1H3,(H,35,39)(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXCSZKUKMOAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC5=C(C=C4C(=O)N3CCCCCC(=O)NCC6=CC7=C(C=C6)OCO7)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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